molecular formula C13H14N6O4S B3892586 2-[[2-(3-Nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[[2-(3-Nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3892586
M. Wt: 350.36 g/mol
InChI Key: LNKJHTBUOTUPNE-UHFFFAOYSA-N
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Description

The compound 2-[[2-(3-Nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to by its full IUPAC name) is a heterocyclic derivative featuring a tetrahydrobenzothiophene core modified with a nitro-triazole-acetyl amino side chain. Its core scaffold, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is shared with several analogs, but the substituent on the acetyl amino group distinguishes its chemical and functional properties. This article provides a detailed comparison with structurally related compounds, emphasizing synthesis, physicochemical properties, and intermolecular interactions.

Properties

IUPAC Name

2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4S/c14-11(21)10-7-3-1-2-4-8(7)24-12(10)16-9(20)5-18-6-15-13(17-18)19(22)23/h6H,1-5H2,(H2,14,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKJHTBUOTUPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320123
Record name 2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333762-94-0
Record name 2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[[2-(3-Nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5O5SC_{19}H_{25}N_{5}O_{5}S with a molecular weight of 435.5g/mol435.5\,g/mol. The IUPAC name is ethyl 6-tert-butyl-2-[[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The structure includes a benzothiophene core modified by a triazole ring and an acetylamino group.

PropertyValue
Molecular FormulaC19H25N5O5SC_{19}H_{25}N_{5}O_{5}S
Molecular Weight435.5g/mol435.5\,g/mol
IUPAC Nameethyl 6-tert-butyl-2-[[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Synthesis

The synthesis involves multiple steps:

  • Formation of the Benzothiophene Core : Cyclization reactions using thioamide and α-haloester.
  • Introduction of the Triazole Ring : Achieved through cycloaddition reactions.
  • Functional Group Modifications : Various functional groups are introduced to enhance biological activity.

Antimicrobial Activity

Research has shown that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:

  • Triazolethiones have been reported to possess antibacterial and antifungal activities against various pathogens .

Anticancer Activity

Recent studies indicate that derivatives of benzothiophene can effectively inhibit cancer cell lines:

  • A derivative showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 43.4 μM against T47D breast cancer cells .

The mechanism by which this compound exerts its biological effects often involves:

  • Enzyme Inhibition : Compounds like this can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology .

Study on Anticancer Properties

In a recent study published in ResearchGate, a library screening identified several promising anticancer compounds based on structural similarities to triazole derivatives. The study emphasized the importance of structural modifications in enhancing the cytotoxicity against malignant cell lines .

Antimicrobial Evaluation

A study evaluating various benzothiophene derivatives found that some exhibited strong antibacterial activity against Staphylococcus aureus with MIC values as low as 128 µg/mL .

Comparison with Similar Compounds

Key Observations :

  • The pyrazole derivative () balances polarity (-OH) and lipophilicity (-CF₃), which may improve membrane permeability in biological systems .

Physicochemical Properties

Property Target Compound Isoindol Analog () Pyrazole Analog ()
Molecular Weight Higher (due to nitro-triazole) Moderate (isoindol adds 148 g/mol) Moderate (pyrazole adds 179 g/mol)
Solubility Likely low (nitro group reduces polarity) Moderate (ketones enhance polarity) High (hydroxymethyl improves solubility)
Lipophilicity (LogP) Elevated (nitro group) Balanced (aromatic vs. polar groups) Balanced (-CF₃ vs. -CH₂OH)

Hydrogen Bonding and Crystallographic Analysis

  • Target Compound : The nitro group and triazole nitrogen atoms act as H-bond acceptors, favoring interactions with basic residues in enzymes or receptors. Crystal packing may involve π-stacking from the benzothiophene core .
  • The furylmethyl substituent enables additional aromatic interactions .
  • Pyrazole Analog: The hydroxymethyl group (-CH₂OH) acts as both H-bond donor and acceptor, while -CF₃ contributes to hydrophobic interactions. This duality supports versatile binding modes .

Crystallographic Tools :

  • Programs like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations and hydrogen-bonding networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(3-Nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[2-(3-Nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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